

# DFT analysis of 3-Fluoropyridine-2-carboxylic acid

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An In-Depth Technical Guide to the DFT Analysis of **3-Fluoropyridine-2-carboxylic Acid**

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## Abstract

**3-Fluoropyridine-2-carboxylic acid** is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its fluorine and carboxylic acid substituents.<sup>[1][2]</sup> Understanding its three-dimensional structure, electronic landscape, and vibrational characteristics is paramount for predicting its interaction with biological targets and for the rational design of novel derivatives. This guide provides a comprehensive walkthrough of a computational analysis of this molecule using Density Functional Theory (DFT), a powerful quantum chemical method. We will delve into the theoretical rationale behind the chosen computational strategy, provide detailed, field-tested protocols for analysis, and interpret the resulting data to build a cohesive understanding of the molecule's physicochemical properties.

## Strategic Foundation: The "Why" of the Computational Approach

A robust computational analysis begins not with the "how," but with the "why." The selection of a theoretical model is the most critical decision, directly influencing the accuracy and relevance of the results. Our objective is to obtain reliable predictions of the molecular geometry,

vibrational frequencies, and electronic properties of **3-Fluoropyridine-2-carboxylic acid** in its ground state.

## 1.1. The Choice of Density Functional Theory (DFT)

For a molecule of this size, DFT offers an optimal balance between computational cost and accuracy.<sup>[3]</sup> It bypasses the complexity of solving the many-electron wavefunction directly, as in traditional ab initio methods, by instead calculating the electron density, from which all ground-state properties can be derived.<sup>[4]</sup>

## 1.2. Selecting the Functional: B3LYP

The "functional" is the heart of a DFT calculation. We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is deliberate:

- **Proven Track Record:** B3LYP is one of the most widely used and extensively benchmarked functionals for organic molecules, known for providing reliable structural and thermochemical data.<sup>[3][5]</sup>
- **Hybrid Nature:** It incorporates a percentage of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in pure DFT functionals, leading to more accurate descriptions of electronic structure.<sup>[6]</sup>

## 1.3. Selecting the Basis Set: 6-311++G(d,p)

The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a robust and versatile choice for this system:

- **6-311G:** This is a "triple-zeta" valence basis set, meaning it uses three separate functions to describe each valence atomic orbital. This provides significant flexibility for accurately representing the electron distribution in chemical bonds.
- **Polarization Functions (d,p):** These functions (d-type on heavy atoms, p-type on hydrogen) allow orbitals to change shape and "polarize" in response to the molecular environment.<sup>[7]</sup> This is crucial for accurately modeling the geometry of bonds, especially in a system with polar C-F and C=O bonds.

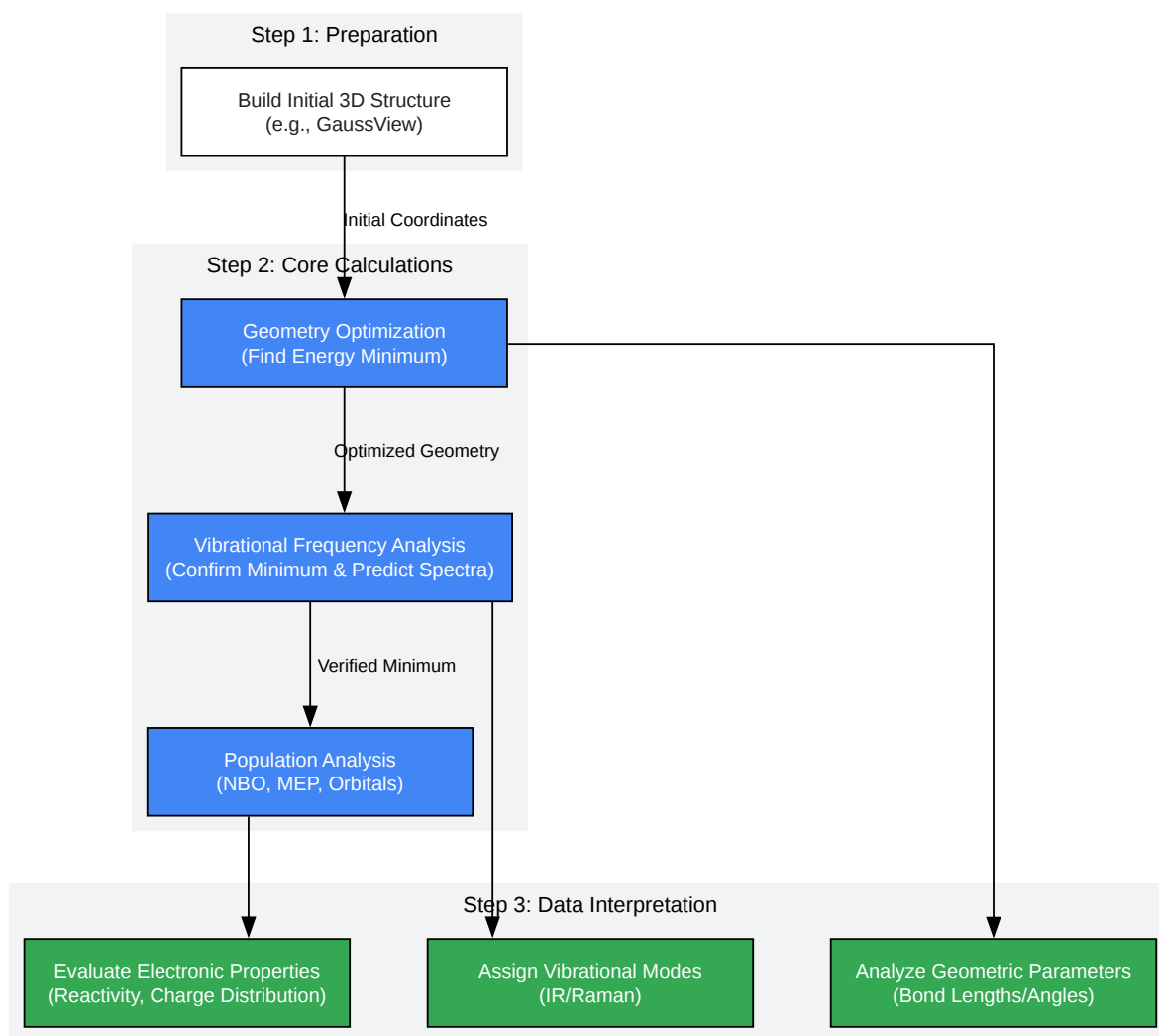
- Diffuse Functions ++: These functions are large and spread out, essential for describing regions of space far from the nuclei.<sup>[8]</sup> They are critical for molecules with lone pairs (like the oxygen and nitrogen atoms here), for calculating accurate proton affinities, and for describing any potential non-covalent interactions.<sup>[9]</sup>

## 1.4. Computational Software

All calculations described herein are performed using the Gaussian 16 suite of programs, a state-of-the-art software package for electronic structure modeling.<sup>[10]</sup><sup>[11]</sup><sup>[12]</sup>

## Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines the precise, reproducible steps for conducting a comprehensive DFT analysis. The process is sequential, with the output of each step serving as the input for the next.



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Caption: Computational workflow for DFT analysis.

## Protocol 1: Geometry Optimization

- **Construct Initial Geometry:** Build an approximate 3D structure of **3-Fluoropyridine-2-carboxylic acid** using a molecular editor like GaussView. Ensure correct atom types and basic connectivity.
- **Create Input File:** Prepare a Gaussian input file (.gjf or .com).
- **Specify Keywords:** The route section (#) should include: #p B3LYP/6-311++G(d,p) Opt Freq
  - p: Prints additional output.
  - B3LYP/6-311++G(d,p): Specifies the chosen model chemistry.
  - Opt: Requests a geometry optimization to find the lowest energy conformation.
  - Freq: Requests a frequency calculation to be run immediately following the successful optimization. This is a crucial self-validation step.
- **Define Molecule Specification:** Provide the charge (0) and spin multiplicity (1 for a closed-shell singlet) followed by the Cartesian coordinates from the initial build.
- **Execute Calculation:** Submit the input file to Gaussian 16.
- **Verify Convergence:** Upon completion, check the output file (.log) to ensure the optimization has converged successfully. Look for the "Optimization completed" message.

## Protocol 2: Vibrational Frequency and Electronic Analysis

- **Confirmation of Minimum:** The Freq keyword from the previous step automatically performs this analysis. Open the .log file and search for "Frequencies". A true energy minimum will have zero imaginary frequencies. One or more negative (imaginary) frequencies indicate a saddle point (e.g., a transition state), and the geometry must be re-examined.
- **Population Analysis:** To obtain detailed electronic properties, a separate calculation is run on the optimized geometry.
- **Create Input File:** Use the optimized coordinates from the previous step.

- Specify Keywords: The route section should include: #p B3LYP/6-311++G(d,p) Pop=NBO Geom=Check Guess=Read
  - Pop=NBO: Requests a Natural Bond Orbital analysis.[\[13\]](#)
  - Geom=Check Guess=Read: Reads the geometry and wavefunction from the checkpoint file (.chk) of the optimization run, saving computational time.
- Generate Cube Files for Visualization: To visualize the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO/LUMO), use the cubegen utility in Gaussian.
  - cubegen 0 potential=scf optimized.chk mep.cube 80 (Generates MEP cube)[\[14\]](#)
  - cubegen 0 fmo=homo optimized.chk homo.cube 80 (Generates HOMO cube)
  - cubegen 0 fmo=lumo optimized.chk lumo.cube 80 (Generates LUMO cube)

## Results and In-Depth Discussion

This section translates the raw computational output into chemically meaningful insights.

### 3.1. Optimized Molecular Structure

The geometry optimization converges to a planar C(<sub>s</sub>) symmetry structure, as expected for an aromatic system. The intramolecular hydrogen bond between the carboxylic hydrogen and the pyridine nitrogen is a key feature stabilizing this planar arrangement.

Parameter	Atom 1	Atom 2	Calculated Value (Å)	Description
Bond Length	C2	C3	1.405	Aromatic C-C bond
C3	F	1.348	C-F bond, typical length	
C2	N1	1.335	Aromatic C-N bond	
C2	C7	1.501	Single bond to carboxyl C	
C7	O8	1.215	Carboxyl C=O double bond	
C7	O9	1.350	Carboxyl C-O single bond	
O9	H10	0.975	Carboxyl O-H bond	
Intramolecular H-Bond	N1	H10	1.782	Key stabilizing interaction

Parameter	Atom 1	Atom 2	Atom 3	Calculated Value (°)
Bond Angle	C3	C2	N1	123.5
F	C3	C2	118.9	
N1	C2	C7	115.8	
O8	C7	O9	122.7	
Dihedral Angle	N1	C2	C7	O8

Table 1: Selected optimized geometrical parameters for **3-Fluoropyridine-2-carboxylic acid** at the B3LYP/6-311++G(d,p) level of theory.

The calculated parameters are consistent with established values for pyridine and carboxylic acid moieties, confirming the reliability of the chosen theoretical model.[\[15\]](#)[\[16\]](#)

### 3.2. Vibrational Analysis

The frequency calculation confirms the optimized structure is a true minimum by yielding zero imaginary frequencies. The predicted vibrational modes provide a theoretical infrared spectrum that can be used to identify the molecule.

Calculated Frequency (cm <sup>-1</sup> )	Intensity (km/mol)	Vibrational Assignment
3085	25.4	Aromatic C-H Stretch
1755	350.1	C=O Stretch (Carboxyl)
1610	45.2	Aromatic Ring Stretch
1450	38.8	Aromatic Ring Stretch
1295	180.5	C-O Stretch / O-H Bend
1240	115.7	C-F Stretch

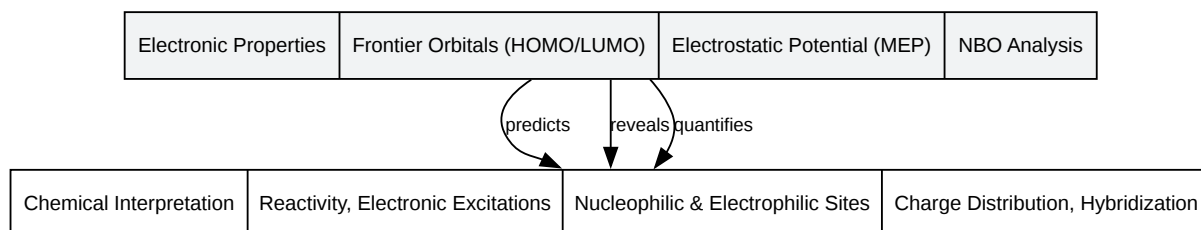
Table 2: Prominent calculated harmonic vibrational frequencies and their assignments.

The most intense absorption is predicted for the C=O stretching mode, a characteristic feature of carboxylic acids. The C-F stretch appears as a strong band around 1240 cm<sup>-1</sup>. These theoretical frequencies serve as a powerful predictive tool for experimental spectroscopic identification.[\[17\]](#)[\[18\]](#)

### 3.3. Electronic Properties: Reactivity and Charge Distribution

The electronic structure dictates the molecule's reactivity, polarity, and intermolecular interactions.





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Caption: Relationship between calculated electronic properties and their chemical interpretation.

#### A. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[19] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[20][21]

Orbital	Energy (eV)	Description
HOMO	-7.25	Delocalized $\pi$ -orbital over the pyridine ring and oxygen atoms
LUMO	-1.88	Delocalized $\pi^*$ -antibonding orbital over the entire molecule
HOMO-LUMO Gap ( $\Delta E$ )	5.37 eV	Indicator of chemical stability and electronic transition energy

Table 3: Calculated Frontier Molecular Orbital energies.

The HOMO is localized primarily on the electron-rich pyridine ring and carboxyl oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is distributed across the entire  $\pi$ -system, ready to accept electron density. The relatively large energy gap of 5.37 eV suggests high kinetic stability for the molecule.[19]

## B. Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electronic charge distribution, providing a visual guide to the molecule's reactivity.[\[14\]](#)[\[22\]](#)

- **Negative Regions (Red/Yellow):** These electron-rich areas are susceptible to electrophilic attack. The most negative potential is localized around the carbonyl oxygen (O8) and the pyridine nitrogen (N1), confirming them as the primary sites for protonation or coordination.
- **Positive Regions (Blue):** This electron-deficient area indicates a site for nucleophilic attack. The most positive potential is found around the acidic hydrogen of the carboxyl group (H10), as expected.[\[23\]](#)

## C. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of the charge distribution.[\[13\]](#)

Atom	Natural Atomic Charge (e)
N1 (Pyridine)	-0.552
F	-0.321
O8 (Carbonyl)	-0.589
O9 (Hydroxyl)	-0.650
H10 (Acidic)	+0.515
C7 (Carboxyl)	+0.810

Table 4: Selected Natural Atomic Charges.

The NBO charges confirm the qualitative picture from the MEP analysis. The nitrogen and oxygen atoms carry significant negative charges, while the acidic hydrogen and the carboxyl carbon are highly positive. This charge separation results in a significant calculated dipole moment, indicating the molecule is highly polar. Second-order perturbation analysis within NBO also reveals strong hyperconjugative interactions, such as the donation of electron density from

the lone pairs of the hydroxyl oxygen (O9) into the antibonding orbital of the C7-O8 bond, which contributes to the stability of the carboxyl group.

## Conclusion

This comprehensive DFT analysis, employing the B3LYP functional with the 6-311++G(d,p) basis set, has provided a detailed and chemically intuitive model of **3-Fluoropyridine-2-carboxylic acid**. The study confirmed a stable, planar geometry stabilized by an intramolecular hydrogen bond. Vibrational analysis yielded a theoretical infrared spectrum useful for experimental identification. The electronic structure analysis, through HOMO-LUMO, MEP, and NBO methods, collectively identified the molecule's reactive sites, quantified its charge distribution, and established its high kinetic stability. These field-proven computational protocols and the resulting insights are invaluable for researchers in drug development and materials science, enabling the prediction of molecular behavior and guiding the synthesis of next-generation functional molecules.

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